molecular formula C14H14ClN3 B11860751 5-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

5-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B11860751
M. Wt: 259.73 g/mol
InChI Key: UZAZBLKSXHCXLZ-UHFFFAOYSA-N
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Description

5-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core fused with a cyclohexyl substituent at position 2, a chlorine atom at position 5, and a carbonitrile group at position 3. The cyclohexyl group enhances lipophilicity, which may influence pharmacokinetic properties like membrane permeability, while the electron-withdrawing carbonitrile group could modulate electronic characteristics and reactivity.

Properties

Molecular Formula

C14H14ClN3

Molecular Weight

259.73 g/mol

IUPAC Name

5-chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C14H14ClN3/c15-10-6-11-12(7-16)13(18-14(11)17-8-10)9-4-2-1-3-5-9/h6,8-9H,1-5H2,(H,17,18)

InChI Key

UZAZBLKSXHCXLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C3=C(N2)N=CC(=C3)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

5-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Substituent Effects at Position 2

  • 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 954112-83-5) :
    The methyl group at position 2 reduces steric hindrance compared to the cyclohexyl group in the target compound. This smaller substituent may improve solubility in polar solvents but decrease lipophilicity (logP). Industrial safety data indicate strict handling protocols for this methyl analog, though hazards for the cyclohexyl variant remain uncharacterized.
  • Target Compound (5-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile): The bulky cyclohexyl group likely increases molecular weight (~287 g/mol vs. However, steric effects might hinder interactions with sterically sensitive biological targets.

Functional Group Variations at Position 3

  • Carboxylic Acid Derivatives (e.g., 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) :
    Compounds like 10b (71% yield) from replace the carbonitrile with a carboxylic acid. This substitution introduces hydrogen-bonding capacity and acidity (pKa ~4-5), contrasting with the carbonitrile’s electron-withdrawing nature. Such differences could alter binding affinities in biological systems.

Core Structure Modifications

  • Chromeno[2,3-b]pyridine Derivatives (e.g., 2,4-Diamino-5-(4-hydroxy-2-oxo-2H-chromen-3-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile): The chromeno-pyridine core in adds a fused benzene ring, expanding conjugation and possibly enhancing UV absorption. This structural divergence may lead to distinct electronic properties compared to the pyrrolo[2,3-b]pyridine system.

Computational and Electronic Properties

While discusses the Colle-Salvetti correlation-energy formula for density-functional theory (DFT), none of the provided studies apply this method to the target compound or its analogs. However, computational modeling could predict differences in electron density distribution between the carbonitrile and carboxylic acid derivatives, influencing reactivity and stability.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Position 2 Substituent Position 5 Substituent Position 3 Functional Group Yield (%) Key Notes
This compound Pyrrolo[2,3-b]pyridine Cyclohexyl Chloro Carbonitrile - High lipophilicity, potential PK optimization
5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 954112-83-5) Pyrrolo[2,3-b]pyridine Methyl Chloro Carbonitrile - Industrial use, reduced steric bulk
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) Pyrrolo[2,3-c]pyridine H (carboxylic acid at 2) Chloro Carboxylic acid 71 Hydrogen-bonding capability
2,4-Diamino-5-(4-hydroxy-2-oxo-2H-chromen-3-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile Chromeno[2,3-b]pyridine - Hydroxy-2-oxo-chromenyl Carbonitrile - Extended conjugation, UV activity

Biological Activity

5-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS No. 954112-89-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial and anticancer properties, supported by various research findings and data tables.

The compound is characterized by its unique pyrrolopyridine structure, which is known for conferring various biological activities. The molecular formula is C12_{12}H12_{12}ClN3_{3}, and it has a molecular weight of 239.7 g/mol.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the minimum inhibitory concentration (MIC) of several pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the tested compounds displayed MIC values ranging from 3.12 to 12.5 µg/mL against S. aureus, with a control (ciprofloxacin) showing an MIC of 2 µg/mL . This suggests that this compound could be a promising candidate for further development as an antibacterial agent.

CompoundBacterial StrainMIC (µg/mL)
Test CompoundStaphylococcus aureus3.12 - 12.5
Control (Ciprofloxacin)Staphylococcus aureus2
Test CompoundEscherichia coli>20

Anticancer Activity

The anticancer potential of pyrrole derivatives has also been explored. In particular, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Growth

A high-throughput screening study identified several pyrrole derivatives with significant inhibitory effects on cancer cell lines, including HeLa and HepG2 cells. The IC50_{50} values for these compounds were determined, indicating their effectiveness in reducing cell viability at low concentrations .

Compound TypeCell LineIC50_{50} (µM)
Pyrrole DerivativeHeLa<10
Pyrrole DerivativeHepG2<20

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes involved in bacterial cell wall synthesis or pathways regulating cancer cell proliferation.

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